![molecular formula C16H13N3OS2 B14642058 N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide CAS No. 52112-81-9](/img/structure/B14642058.png)
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide
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Overview
Description
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities. This compound has a molecular formula of C16H13N3OS2 and a molecular weight of 327.424 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide typically involves the reaction of 6-methyl-2-aminobenzothiazole with benzoyl isothiocyanate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide involves its interaction with various molecular targets. In antibacterial applications, it is believed to inhibit bacterial enzymes critical for cell wall synthesis . In anticancer research, the compound may induce apoptosis in cancer cells by interacting with specific signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide can be compared with other benzothiazole derivatives such as:
N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: Known for its anti-inflammatory properties.
N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: Exhibits antibacterial activity.
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide: Studied for its potential as an anti-tubercular agent.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Biological Activity
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
Molecular Characteristics:
- Molecular Formula: C15H12N2OS
- Molecular Weight: 268.334 g/mol
- LogP: 4.241
- PSA (Polar Surface Area): 73.72 Ų
These properties suggest that the compound has a moderate lipophilicity, which can influence its absorption and distribution in biological systems.
Synthesis
This compound is synthesized through various methods, typically involving the reaction of benzothiazole derivatives with appropriate amines and thioketones. The reaction conditions are crucial for optimizing yield and purity.
Anticonvulsant Activity
A series of studies have evaluated the anticonvulsant properties of benzothiazole derivatives, including this compound. In one study, compounds were tested for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated that most compounds exhibited significant anticonvulsant activity without neurotoxicity or liver toxicity .
Antitumor Activity
Research has demonstrated that benzothiazole derivatives possess notable antitumor activity. For instance, compounds similar to this compound were tested against various cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation effectively:
Compound | Cell Line | IC50 (µM) | Assay Type |
---|---|---|---|
5 | A549 | 2.12 | 2D |
6 | HCC827 | 5.13 | 2D |
8 | NCI-H358 | 6.75 | 2D |
The antitumor activity was more pronounced in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating the need for further structural optimization to enhance selectivity and reduce toxicity towards normal cells like MRC-5 lung fibroblasts .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for antimicrobial properties. In vitro tests against Gram-positive and Gram-negative bacteria showed promising results:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Active |
Escherichia coli | Moderate |
These results suggest that this compound may be effective against certain bacterial strains, supporting its potential as an antimicrobial agent .
The mechanism underlying the biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The benzothiazole moiety may disrupt critical biological pathways by inhibiting enzyme activity or altering receptor functions.
Case Studies
Case Study 1: Anticonvulsant Efficacy
A study involving a range of synthesized benzothiazole derivatives assessed their anticonvulsant efficacy in animal models. The results indicated that several compounds significantly reduced seizure duration without exhibiting neurotoxic effects .
Case Study 2: Antitumor Potential
Another investigation focused on the antitumor efficacy of benzothiazole derivatives in human lung cancer cell lines. The study highlighted that certain compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Properties
CAS No. |
52112-81-9 |
---|---|
Molecular Formula |
C16H13N3OS2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H13N3OS2/c1-10-7-8-12-13(9-10)22-16(17-12)19-15(21)18-14(20)11-5-3-2-4-6-11/h2-9H,1H3,(H2,17,18,19,20,21) |
InChI Key |
IPNWRXTVJQGPPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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